Product packaging for 6-Amino-1-Methylquinolin-2(1h)-One(Cat. No.:CAS No. 90914-94-6)

6-Amino-1-Methylquinolin-2(1h)-One

Cat. No.: B3389076
CAS No.: 90914-94-6
M. Wt: 174.2 g/mol
InChI Key: WGTBBJJGFRSXDZ-UHFFFAOYSA-N
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Description

6-Amino-1-methylquinolin-2(1H)-one ( 90914-94-6) is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This quinolone derivative serves as a valuable building block in medicinal chemistry and organic materials research. Quinolone scaffolds are recognized as privileged structures in drug discovery, demonstrating a diverse range of biological activities including antibacterial, anticancer, and antiplatelet properties . They also function as core structural elements in pharmaceuticals and agrochemicals, and are considered bioisosteres of the coumarin moiety, allowing for strategic modification of pharmacokinetic and pharmacodynamic properties . Recent photophysical studies highlight the specific research value of this compound. As a 6-substituted-1-methylquinolin-2(1H)-one with an electron-donating amino group, it exhibits significant fluorescence properties and solvent-dependent electronic spectral activity . This intense fluorescence, which is enhanced compared to derivatives with electron-withdrawing groups, makes it a promising candidate for developing luminescent materials, fluorescent molecular probes, and cationic metal sensors . Its potential extends to applications in functional organic materials, including use in dye-sensitized solar cells as π-electron acceptors . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the available safety datasheets for proper handling guidelines. Key hazards include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B3389076 6-Amino-1-Methylquinolin-2(1h)-One CAS No. 90914-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTBBJJGFRSXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Development of Quinolinone Chemistry and Its Structural Significance

The journey of quinolinone chemistry is intrinsically linked to the discovery of its parent heterocycle, quinoline (B57606). Quinoline was first isolated from coal tar in 1834. The subsequent exploration of quinoline derivatives led to the synthesis of various quinolinone isomers. The development of quinolone antibiotics, starting with nalidixic acid in the 1960s, marked a significant milestone, propelling quinolinone chemistry into the forefront of medicinal research. nih.gov These synthetic antibacterial agents demonstrated the therapeutic potential of the quinolone scaffold and spurred further investigation into its chemical modifications.

The 6-amino substituted quinolones were later identified as a new class of quinolone antibacterial agents. nih.govnih.gov Research in this area demonstrated that the substitution pattern on the quinolinone ring system is crucial for biological activity, with the C-6 position being a key site for modification. nih.govnih.gov The introduction of an amino group at this position was found to modulate the antibacterial spectrum and potency of these compounds. nih.gov

Significance of the 2 Quinolinone Core in Organic Synthesis and Heterocyclic Chemistry

The 2-quinolone framework is a prominent structural motif in a multitude of natural products and synthetic compounds with diverse biological activities. mdpi.com This has rendered it a "privileged structure" in the field of drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The versatility of the 2-quinolone core stems from its amenability to various chemical transformations, allowing for the introduction of a wide range of functional groups at different positions of the bicyclic system.

In organic synthesis, 2-quinolones serve as key intermediates for the construction of more complex heterocyclic systems. The presence of the lactam functionality (a cyclic amide) within the 2-quinolone structure provides a handle for various synthetic manipulations. Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions and C-H activation strategies, have further expanded the synthetic utility of the 2-quinolone core.

Theoretical and Computational Chemistry Studies on 6 Amino 1 Methylquinolin 2 1h One Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org DFT is widely employed to determine molecular geometry, vibrational frequencies, and various electronic properties. scirp.orgnih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a comprehensive understanding of a molecule's behavior. scirp.org

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. nih.gov For 6-aminoquinoline (B144246) (6AQ), a related compound, geometry optimization has been performed using DFT with the B3LYP functional and 6-31G(d,p) basis set. researchgate.net The resulting bond lengths and angles represent the most stable arrangement of the atoms.

For 6-amino-1-methylquinolin-2(1H)-one, the optimized geometry would be expected to have a largely planar quinoline (B57606) ring system. The introduction of the methyl group at the N1 position and the carbonyl group at the C2 position would introduce specific changes to the local geometry compared to 6AQ. The C2=O bond would be a typical double bond length (around 1.23 Å), and the N1-C10 bond (where C10 is the methyl carbon) would be a standard single bond length. Conformational analysis would primarily revolve around the orientation of the amino group's hydrogen atoms and the methyl group, although the quinoline core is rigid.

Table 1: Selected Optimized Geometrical Parameters of 6-Aminoquinoline (6AQ) using DFT/B3LYP/6-31G(d,p)

ParameterBond Length (Å) / Bond Angle (°)
C2-C31.366
C5-C61.419
C6-N121.396
C5-C6-C7121.2
C6-C5-C10118.4
H13-N12-H14114.3

Data sourced from a study on 6-aminoquinoline and may vary for this compound. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For 6AQ, the HOMO is distributed over the entire molecule, while the LUMO is primarily located on the quinoline ring system. researchgate.net The HOMO-LUMO energy gap for 6AQ has been calculated to be approximately 4.29 eV. researchgate.net For this compound, the presence of the electron-withdrawing carbonyl group and the electron-donating methyl group would likely influence the energies of the frontier orbitals and the size of the energy gap.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for 6-Aminoquinoline (6AQ)

ParameterEnergy (eV)
EHOMO-5.26
ELUMO-0.97
Energy Gap (ΔE)4.29

Data sourced from a study on 6-aminoquinoline. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net The different colors on the MEP surface represent varying electrostatic potentials. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate potentials.

In the case of 6AQ, the MEP map shows that the most negative potential is located around the nitrogen atom of the quinoline ring and the amino group, indicating these as primary sites for electrophilic attack. researchgate.net The hydrogen atoms of the amino group and the aromatic protons exhibit positive potential. For this compound, the oxygen atom of the carbonyl group would be a significant site of negative potential, making it a likely center for electrophilic interactions and hydrogen bonding. nih.gov

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are valuable for assigning experimental spectra and confirming molecular structures. mdpi.comnih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. mdpi.com For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons, the amino group protons, and the N-methyl protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the other carbons of the quinoline ring.

IR Frequencies: Theoretical vibrational analysis can predict the frequencies and intensities of infrared (IR) absorption bands. oatext.com For a related compound, 4-hydroxy-1-methyl-2(1H)-quinolone, the carbonyl stretching vibration is a prominent feature in the IR spectrum. researchgate.net In this compound, characteristic bands would include the N-H stretching vibrations of the amino group, C-H stretching of the aromatic and methyl groups, and a strong C=O stretching vibration of the quinolone moiety. nih.gov

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net For 6AQ in various solvents, the calculated absorption maxima are attributed to π→π* transitions. researchgate.net The absorption spectrum of this compound would also be dominated by such transitions, with the exact wavelengths influenced by the substitution pattern on the quinoline core.

Table 3: Predicted Spectroscopic Data for Related Quinoline Derivatives

Spectroscopic DataCompoundPredicted Value
UV-Vis Absorption Maxima6-Aminoquinoline327-340 nm
IR Carbonyl Stretch4-hydroxy-1-methyl-2(1H)-quinolone~1650-1810 cm⁻¹

Data sourced from studies on related compounds. researchgate.netresearchgate.net

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). scirp.org Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). nih.gov For a molecule to have a significant NLO response, it often possesses a donor-acceptor structure that facilitates intramolecular charge transfer (ICT). researchgate.net

In 6AQ, the amino group acts as an electron donor, and the quinoline ring acts as an electron acceptor, giving it potential NLO properties. researchgate.net The calculated first hyperpolarizability for 6AQ suggests it could be a candidate for NLO applications. researchgate.net The introduction of a carbonyl group in this compound could further enhance its NLO properties by strengthening the acceptor character of the quinoline system.

Table 4: Calculated NLO Properties for 6-Aminoquinoline (6AQ)

PropertyValue
Dipole Moment (μ)~3.0 - 3.5 D
First Hyperpolarizability (β₀)Significant, indicating NLO potential

Qualitative data based on a study of 6-aminoquinoline. researchgate.net

Global Reactivity Descriptors and Quantum Chemical Parameters

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.netthaiscience.info These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).

Ionization Potential (I) and Electron Affinity (A) can be approximated by I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η) is a measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η).

Electronegativity (χ) is the tendency to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) measures the energy stabilization when a system acquires additional electronic charge, calculated as ω = χ² / (2η).

Based on the HOMO and LUMO energies of 6AQ, these parameters can be estimated to gauge its reactivity profile. nih.gov A higher hardness value indicates greater stability. thaiscience.info

Table 5: Calculated Global Reactivity Descriptors for 6-Aminoquinoline (6AQ)

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO5.26
Electron Affinity (A)-ELUMO0.97
Chemical Hardness (η)(I - A) / 22.145
Electronegativity (χ)(I + A) / 23.115
Electrophilicity Index (ω)χ² / (2η)2.26

Values calculated based on HOMO/LUMO energies from a study on 6-aminoquinoline. researchgate.net

Electronegativity, Chemical Hardness, and Chemical Softness Analysis

Global reactivity descriptors derived from Density Functional Theory (DFT) are crucial for understanding the chemical behavior of a molecule. These descriptors, including electronegativity (χ), chemical hardness (η), and its inverse, chemical softness (S), are calculated based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) : Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability and reactivity.

Computational studies on similar heterocyclic systems allow for the prediction of these values for this compound, providing a quantitative measure of its kinetic stability and reactivity.

Table 1: Calculated Global Reactivity Descriptors for this compound (Hypothetical Values)
ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyE_HOMO-5.85
Lowest Unoccupied Molecular Orbital EnergyE_LUMO-1.25
Energy GapΔE4.60
Electronegativityχ3.55
Chemical Hardnessη2.30
Chemical SoftnessS0.43

Ionization Potential and Electron Affinity Calculations

Within the framework of DFT and according to Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) can be approximated from the energies of the frontier molecular orbitals.

Ionization Potential (IP) : The minimum energy required to remove an electron from a molecule. It is approximated as IP ≈ -E_HOMO.

Electron Affinity (EA) : The energy released when an electron is added to a molecule. It is approximated as EA ≈ -E_LUMO.

These values are fundamental to understanding the molecule's behavior in electron transfer reactions.

Table 2: Calculated Electronic Properties for this compound (Hypothetical Values)
ParameterSymbolFormulaValue (eV)
Ionization PotentialIP-E_HOMO5.85
Electron AffinityEA-E_LUMO1.25

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.netresearchgate.net The Hirshfeld surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom interior (d_i) and exterior (d_e) to the surface is calculated. These distances are mapped onto the surface to create a visual representation of intermolecular contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov For a molecule like this compound, the analysis would likely reveal significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, which are typical for organic molecules with amino and aromatic functionalities. nih.govnih.gov These interactions, along with potential π-π stacking, govern the crystal packing arrangement. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound (Illustrative Values based on similar structures nih.govnih.gov)
Interaction TypePercentage Contribution (%)
H···H~45%
N···H / H···N~20%
C···H / H···C~18%
C···C~7%
Other (O···H, N···C, etc.)~10%

Solvent Effects on Electronic and Photophysical Properties: Computational Solvation Models

The electronic and photophysical properties of a molecule can be significantly influenced by its surrounding environment. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a solute molecule. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant (ε). mdpi.com

For this compound, calculations in different solvents would likely show a variation in its dipole moment and the energies of its frontier orbitals. This, in turn, affects its photophysical properties, such as the maximum absorption wavelength (λ_max). Generally, polar solvents can stabilize charge-separated excited states, often leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the gas phase or non-polar solvents. The fluorescence yield of similar compounds, like 2-aminopurine, has been shown to increase dramatically with solvent polarity. mdpi.com

Tautomeric Equilibria Studies via Computational Methods

Tautomerism, the migration of a proton between two atoms in a molecule, is a critical phenomenon for many heterocyclic compounds. nih.govresearchgate.net this compound exists predominantly in the lactam (amide) form, but it can potentially exist in equilibrium with its lactim (enol) tautomer, 6-amino-2-hydroxy-1-methylquinolinium.

Computational methods, particularly DFT, are employed to calculate the relative energies and stabilities of different tautomers. nih.gov These studies can determine the most stable tautomer in the gas phase and how the equilibrium shifts in different solvents. The relative stability is often dictated by factors like aromaticity, intramolecular hydrogen bonding, and intermolecular interactions with solvent molecules. nih.govresearchgate.net For related systems, it has been shown that while continuum solvent models are useful, the inclusion of explicit solvent molecules is sometimes necessary to accurately reproduce experimental findings, especially when strong intermolecular hydrogen bonds are formed. nih.gov

Reactivity and Mechanistic Investigations of 6 Amino 1 Methylquinolin 2 1h One and Its Derived Systems

Reactions Involving the Amino Group

The primary amino group at the C6-position of the quinolinone ring is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives. Its reactivity is influenced by the electronic nature of the quinolinone system.

Condensation reactions are a common strategy to modify the amino group. For instance, the amino group can react with various electrophiles to form new carbon-nitrogen bonds. This allows for the introduction of diverse functional groups, leading to compounds with altered chemical and physical properties.

Furthermore, the amino group can participate in nucleophilic addition reactions. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, initiating a variety of chemical transformations. The nucleophilicity of the amino group is a critical factor in these reactions and can be modulated by substituents on the quinolinone ring. nih.gov

Reactions at the Quinolinone Ring System

The quinolinone core itself is a versatile platform for various chemical modifications, exhibiting both nucleophilic and electrophilic character at different positions.

Nucleophilic Reactivity of the Quinolinone Core

The quinolinone ring system can act as a nucleophile in several reactions. The electron-rich nature of the benzene (B151609) ring, enhanced by the amino group, makes it susceptible to attack by electrophiles. However, the reactivity is also influenced by the pyridinone part of the molecule.

Studies on related quinoline (B57606) systems have shown that the introduction of functional groups can be achieved through various methods, including C-H bond activation and cross-coupling reactions. rsc.orgmdpi.comthieme-connect.de These strategies allow for the precise installation of substituents at specific positions of the quinoline core, providing access to a diverse range of derivatives. mdpi.comthieme-connect.deorganic-chemistry.org The synthesis of amino acid derivatives of quinolones has also been reported, highlighting the versatility of this scaffold in medicinal chemistry. nih.govrsc.org

Electrophilic Reactivity of the Quinolinone Core

While the amino group imparts nucleophilic character to the benzene part of the ring, the pyridinone ring contains electrophilic centers. The carbonyl carbon at the C2-position and the adjacent C3-position are susceptible to attack by nucleophiles.

Quinones, which share some structural similarities with the quinolinone core, are known to be potent electrophiles that can react with various nucleophiles, including amino acids. nih.gov This reactivity is attributed to their ability to undergo redox cycling and alkylate target proteins. nih.gov The electrophilic nature of quinone-like structures is a key factor in their biological activity.

Ring-Opening and Recyclization Reactions of Quinolinone Derivatives

Under certain conditions, the quinolinone ring system can undergo ring-opening and subsequent recyclization reactions. These transformations can lead to the formation of novel heterocyclic systems with different ring sizes and functionalities.

For example, the cleavage of bonds within the quinolinone core, followed by intramolecular rearrangement and re-closure, can result in the formation of new ring structures. The specific outcome of these reactions is often dependent on the reaction conditions, the nature of the substituents on the quinolinone ring, and the reagents employed. acs.org Such skeletal remodeling can be a powerful tool for generating structural diversity from a common starting material. acs.org

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

Understanding the mechanisms of reactions involving quinolinones is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

For instance, the mechanism of C-H functionalization reactions on the quinoline nucleus has been a subject of intense research. rsc.org These reactions often proceed through transition-metal-catalyzed pathways, involving steps such as oxidative addition, migratory insertion, and reductive elimination. The elucidation of these mechanistic details allows for the rational design of more efficient and selective catalysts.

In the context of quinolinequinone derivatives, metabolism studies have provided insights into their mechanism of action. nih.gov For example, the reduction of quinone-containing compounds by enzymes like NQO1 can lead to the generation of reactive oxygen species, which can contribute to their cytotoxic effects. nih.gov

Influence of Substituents on Quinolinone Reactivity

The reactivity of the quinolinone system is highly sensitive to the nature and position of substituents on the ring. nih.gov Electron-donating groups, such as the amino group in 6-amino-1-methylquinolin-2(1H)-one, generally increase the electron density of the ring system, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density, making the ring more susceptible to nucleophilic attack and potentially altering the regioselectivity of reactions. acs.orgnih.gov

The effect of substituents on the photochemical and photophysical properties of quinoline derivatives has also been investigated. acs.orgresearchgate.net For example, swapping a bromo substituent for a nitro, cyano, or chloro group can significantly alter the photochemical behavior of the molecule. acs.orgresearchgate.net Similarly, the introduction of an amino group at the C7-position of a related quinolinium scaffold was found to improve the potency of the compound as an inhibitor of a specific enzyme. dtic.mil

The following table summarizes the influence of different substituents on the reactivity of the quinolinone core:

SubstituentPositionEffect on ReactivityReference
AminoC6Increases nucleophilicity of the benzene ring dtic.mil
BromoC4Reduced potency in a biological assay compared to the parent compound dtic.mil
BromoC6Significantly decreased activity in a biological assay dtic.mil
Nitro-Can completely quench photochemical reactions researchgate.net
Electron-donating groups-Stabilize quinone methide intermediates and facilitate their formation nih.gov
Electron-withdrawing groups-Destabilize quinone methide intermediates and suppress their formation acs.orgnih.gov

This understanding of substituent effects is critical for the rational design and synthesis of quinolinone derivatives with desired chemical and biological properties.

Structure Property Relationships of 6 Amino 1 Methylquinolin 2 1h One Derivatives Non Clinical Focus

Influence of Structural Modifications on Electronic Properties

The electronic landscape of 6-Amino-1-Methylquinolin-2(1H)-One derivatives is highly sensitive to structural alterations. The introduction of various substituent groups can modulate the electron density distribution within the molecule, thereby influencing its reactivity, stability, and spectroscopic signatures.

Derivatives of this compound are classified as push-pull systems, featuring an electron-donating amino group and an electron-withdrawing carbonyl group within a π-conjugated framework. This inherent electronic arrangement is fundamental to their properties. Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the impact of substituents. These studies reveal that modifications to the quinolinone core can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the electronic absorption and emission spectra.

For instance, the strategic placement of electron-donating or electron-withdrawing groups at different positions on the quinoline (B57606) ring can fine-tune the intramolecular charge transfer (ICT) character of the molecule. This modulation of the ICT state is a key determinant of the compound's electronic and photophysical behavior.

Photophysical Property Correlations: Absorption and Fluorescence Characteristics

The photophysical properties of this compound and its derivatives are intrinsically linked to their molecular structure. These compounds often exhibit interesting absorption and fluorescence behaviors, which can be systematically correlated with specific structural features.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure of this compound derivatives. In some instances, derivatives exhibit high fluorescence quantum yields in non-polar solvents, while the fluorescence is nearly quenched in polar solvents. nih.govnih.gov This phenomenon is often attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state in polar environments.

The planarity of the molecule also plays a crucial role. Derivatives that maintain a planar conformation between the quinoline ring and any appended aromatic groups tend to exhibit higher fluorescence emission in the solid state. nih.govnih.gov The introduction of bulky groups can lead to steric hindrance, which may disrupt this planarity and consequently affect the fluorescence quantum yield.

The nature and position of substituents significantly impact the ΦF. For example, the introduction of silyl (B83357) or silylethynyl groups into aromatic systems has been shown to increase fluorescence intensities. mdpi.com This is often accompanied by a decrease in fluorescence lifetimes. mdpi.com

The surrounding solvent environment can profoundly influence the photophysical properties of this compound derivatives, a phenomenon known as solvatochromism. These "push-pull" type fluorescent molecules often display a noticeable shift in their absorption and fluorescence emission spectra in response to changes in solvent polarity. nih.govnih.gov This effect arises from alterations in the intramolecular charge transfer (ICT) state due to interactions with solvent molecules. nih.gov

For some amino-quinoline derivatives, a red-shift (a shift to longer wavelengths) in the absorption maxima is observed as the solvent polarity increases. nih.gov For example, the absorption maxima of one such derivative were recorded at 404 nm in non-polar n-hexane and shifted to 428 nm in the polar solvent DMSO. nih.gov This solvatochromic behavior underscores the sensitivity of the electronic structure of these molecules to their immediate environment.

Correlation between Molecular Structure and Crystal Packing Features

The solid-state arrangement of this compound derivatives, or their crystal packing, is dictated by a delicate balance of intermolecular forces, which are in turn governed by the molecular structure. X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of molecules in a crystal lattice. researchgate.netnih.gov

Computational methods, such as PIXEL energy calculations, can be employed to analyze and quantify the different contributions to the lattice energy, including Coulombic, polarization, dispersion, and repulsion terms. researchgate.netnih.gov This allows for a deeper understanding of the forces that govern the crystal packing.

Intermolecular Hydrogen Bonding and its Role in Supramolecular Assembly

Intermolecular hydrogen bonding is a critical directional force in the supramolecular assembly of this compound derivatives. The presence of the amino group (a hydrogen bond donor) and the carbonyl group (a hydrogen bond acceptor) provides the necessary functionalities for the formation of robust hydrogen bonding networks. sci-hub.se

These hydrogen bonds can link molecules together to form various well-organized, self-assembled structures such as ribbons, layers, or three-dimensional networks. researchgate.netnih.govsci-hub.se For example, N–H···O hydrogen bonds are commonly observed in the crystal structures of related compounds, playing a pivotal role in the formation of supramolecular architectures. sci-hub.se

Advanced Applications of 6 Amino 1 Methylquinolin 2 1h One in Chemical Science Non Clinical

As Versatile Building Blocks in Complex Organic Synthesis

The 6-amino-1-methylquinolin-2(1H)-one core is a privileged structure in the synthesis of a diverse array of complex organic molecules. Its amino group and the quinolinone ring system provide multiple reaction sites for elaboration and functionalization, making it a key intermediate in the construction of intricate heterocyclic systems.

Researchers have utilized this building block in the synthesis of various heterocyclic compounds. For instance, the amino group can be readily transformed into other functionalities, such as amides or sulfonamides, which can then participate in cyclization reactions to form fused ring systems. The quinolinone ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents at various positions. This versatility has been exploited in the synthesis of compounds with potential applications in medicinal chemistry and materials science.

One notable application is in the construction of multi-ring heterocyclic frameworks. By strategically employing the reactivity of both the amino group and the quinolinone nucleus, chemists can forge new rings onto the existing scaffold. This approach has led to the synthesis of novel polycyclic aromatic compounds and complex alkaloids. The ability to control the regioselectivity of these reactions is crucial and often relies on the careful choice of reagents and reaction conditions.

The following table summarizes some of the key transformations and resulting heterocyclic systems derived from this compound and related quinolinone structures:

Starting MaterialReagents and ConditionsProduct TypeReference
3-bromoquinolin-2-(1H)-onesVarious azoles, Pd(OAc)2/CuI, PPh3, LiOtBu3-(heteroaryl)quinolin-2(1H)-ones nih.gov
1-methyl-6-nitro-3,4-dihydro-lH-quinolin-2-oneIron powder, ammonium (B1175870) chloride, EtOH/water6-Amino-1-Methyl-3,4-dihydroquinolin-2(1H)-one chemicalbook.com
4-chloro-8-methylquinolin-2(1H)-oneThiourea8-methyl-4-sulfanylquinolin-2(1H)-one mdpi.com
4-chloro-8-methylquinolin-2(1H)-oneSodium azide4-azido-8-methylquinolin-2(1H)-thione mdpi.com
Ethyl 2,2-dicyanovinylcarbamate derivativesPrimary aromatic amines6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones nih.gov
3-chlorobenzo[f]quinoline-2-carbaldehydeN-phenyl-3-methylpyrazoloneBenzoquinoline-employing heterocycles nih.gov
4-bromoanilineβ-keto esters (Knorr reaction)6-bromoquinolin-2(1H)-one researchgate.net
1,3-dimethyl-6-aminouracilsElectrophilic reagents5-substituted-6-aminouracils juniperpublishers.com

Exploration in Materials Science for Optoelectronic and Functional Applications

The quinolinone scaffold, particularly when functionalized with an amino group, exhibits interesting photophysical properties that make it a promising candidate for applications in materials science. The electron-donating nature of the amino group in conjunction with the electron-withdrawing quinolinone ring can give rise to intramolecular charge transfer (ICT) characteristics, which are fundamental to the design of optoelectronic materials.

Derivatives of this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials. The ability to tune the electronic properties by modifying the substituents on the quinolinone ring allows for the rational design of materials with specific absorption and emission characteristics.

The fluorescent nature of the this compound core has been harnessed for the development of chemosensors for the detection of various analytes. The principle behind this application often involves the modulation of the fluorescence intensity or wavelength upon interaction with a target species.

For example, a novel fluorescent probe based on a 7-(diethylamino)quinolin-2(1H)-one-chalcone derivative has been synthesized for the detection of bisulfite. nih.gov This probe exhibits a "turn-off" fluorescence response in the presence of bisulfite due to a Michael addition reaction. nih.gov The high selectivity and sensitivity of this probe make it suitable for practical applications, such as detecting bisulfite in wine samples. nih.gov

In another study, fluorescent probes based on the 2(1H)-quinolone skeleton containing a malonate group were developed for the detection of biothiols. mdpi.com The reactivity of these probes towards thiols was compared to a derivative with a dicyanovinyl group. mdpi.com The fluorescence of these probes is quenched upon reaction with biothiols, providing a clear detection signal. mdpi.com

The following table highlights some examples of quinolinone-based fluorescent probes and their target analytes:

Probe StructureTarget AnalyteDetection MechanismReference
(E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-oneBisulfite (HSO3-)Michael addition, fluorescence turn-off nih.gov
2(1H)-quinolone with a malonate groupBiothiolsNucleophilic Michael addition, fluorescence quenching mdpi.com
2(1H)-quinolone with a dicyanovinyl groupBiothiols, Cyanide anionNucleophilic addition, fluorescence quenching mdpi.com
Pyrroloquinoline-derivative (PQP-1)LysineSpecific recognition, fluorescence enhancement nih.gov

The chromophoric properties of the this compound scaffold and its derivatives make them attractive candidates for use as dyes. The presence of the amino group, a strong auxochrome, enhances the color intensity and allows for the facile synthesis of azo dyes through diazotization and coupling reactions.

These dyes can be designed to have good affinity for various substrates, including polyester (B1180765) fabrics. mdpi.com The color of the resulting dyes can be tuned by introducing different substituents on the aromatic rings. For instance, novel disperse azo dyes based on enaminone derivatives have been synthesized and successfully applied to dye polyester fabrics, exhibiting good fastness properties. mdpi.com

Furthermore, metal-complex dyes can be prepared from quinolinone-based ligands, which often exhibit enhanced stability and different color shades. Acid dyes based on substituted pyridone and their metal complexes with Fe(II) and Cu(II) have been synthesized and applied to nylon fabrics, resulting in good color fastness and high tinctorial strength. samipubco.com

The table below provides examples of dye applications based on related structures:

Dye TypeSubstrateKey FeaturesReference
Disperse azo dyes based on enaminonesPolyester fabricsHigh yield, good fastness properties mdpi.com
Acid dyes based on substituted pyridone and their metal complexes (Fe(II), Cu(II))Nylon 6.6 fabricsHigh tinctorial strength, good color fastness samipubco.com

Contribution to the Development of Novel Organic Reaction Methodologies

The unique reactivity of this compound and its derivatives has also contributed to the development of new synthetic methods in organic chemistry. The presence of multiple reactive sites allows for the exploration of novel transformations and the construction of complex molecular architectures in a more efficient manner.

For example, the development of new methods for the synthesis of densely functionalized 2(1H)-pyrazinones has been reported, starting from mesoionic 1,3-oxazolium-5-olates and activated methylene (B1212753) isocyanides. nih.gov This novel ring transformation provides a new pathway to a class of heterocyclic compounds with potential biological interest. nih.gov

Furthermore, the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one has been optimized, providing a more efficient route to this important intermediate. researchgate.net The study of the reaction mechanism has led to a better understanding of the factors controlling the cyclization step. researchgate.net These methodological advancements, while not directly involving this compound, highlight the ongoing efforts to develop more efficient ways to synthesize and functionalize the core quinolinone scaffold.

Future Research Trajectories in 6 Amino 1 Methylquinolin 2 1h One Chemistry

Innovative Green Chemistry Approaches for Sustainable Synthesis

The synthesis of quinolinone derivatives has traditionally relied on classical methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. nih.govmdpi.com Recognizing the environmental and economic drawbacks of these approaches, the research community is increasingly focusing on green chemistry principles to develop more sustainable synthetic routes. nih.govqeios.comresearchgate.net Future research in the synthesis of 6-Amino-1-Methylquinolin-2(1H)-One is expected to prioritize the development of eco-friendly protocols that minimize waste and energy consumption.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for quinolinone synthesis. qeios.comresearchgate.net

Ultrasonication: The use of ultrasound can enhance reaction rates and efficiency, offering a greener alternative to conventional heating. qeios.comresearchgate.net

One-Pot Syntheses: Designing multi-step reactions to occur in a single vessel minimizes the need for purification of intermediates, thereby reducing solvent use and waste. nih.govnih.gov

Catalyst-Free and Solvent-Free Reactions: The ultimate goal of green synthesis is to eliminate the need for catalysts and solvents altogether, and research is ongoing to develop such methods for quinolinone derivatives. qeios.comresearchgate.net

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options such as water, ethanol, and supercritical CO2. qeios.comresearchgate.net

Nanocatalysts: The application of nanocatalysts in quinoline (B57606) synthesis has shown promise for achieving high yields in shorter reaction times and under milder conditions. nih.gov

These green strategies not only offer environmental benefits but also align with the growing demand for cost-effective and efficient chemical manufacturing processes.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics and mechanisms. perkinelmer.com Advanced spectroscopic techniques are becoming indispensable tools for the real-time, in-situ monitoring of synthetic processes, providing a wealth of information that is not accessible through traditional offline analysis. perkinelmer.commdpi.com For the synthesis of this compound, the application of these techniques can lead to improved process control, higher yields, and enhanced safety.

Future research in this area will likely involve the integration of various spectroscopic methods, including:

Spectroscopic TechniqueInformation GainedPotential Application in Quinolinone Synthesis
FT-IR Spectroscopy Provides information about the chemical bonds present in molecules, allowing for the tracking of reactant consumption and product formation. perkinelmer.comMonitoring the conversion of starting materials and the appearance of the characteristic quinolinone core.
Raman Spectroscopy Offers complementary information to FT-IR and is particularly useful for monitoring reactions in aqueous media. nih.govReal-time optimization of reaction conditions such as temperature and catalyst loading. nih.gov
FlowNMR Spectroscopy A non-invasive technique that provides detailed structural information, enabling the identification of intermediates and byproducts. rsc.orgElucidating reaction pathways and optimizing for selectivity towards the desired 6-amino isomer.
UV-Vis Spectroscopy A simple and cost-effective method for monitoring changes in concentration of chromophoric species. mdpi.comTracking the progress of reactions involving colored reactants or products.
2D-IR Spectroscopy A powerful tool for studying molecular interactions and structural changes during a reaction on ultrafast timescales. numberanalytics.comGaining a deeper understanding of the reaction dynamics at a molecular level.
Time-Resolved Infrared (TRIR) Spectroscopy Probes the vibrational modes of molecules to provide detailed insights into reaction mechanisms and kinetics. numberanalytics.comStudying the transient species and transition states involved in the cyclization to form the quinolinone ring.

The data generated from these techniques can be used to build kinetic models, optimize reaction parameters, and ensure consistent product quality.

Integration of Machine Learning and AI in Molecular Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is heralding a new era of molecular design and discovery. researchgate.netscholarlyreview.org Machine learning (ML) algorithms, trained on vast datasets of chemical information, can predict the properties of novel molecules with remarkable accuracy, thereby accelerating the design-synthesis-test cycle. doaj.orgresearchgate.netnih.gov For this compound, AI and ML can be leveraged to explore a vast chemical space of potential derivatives and identify candidates with desired properties.

Future research directions in this domain include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, and reactivity of this compound derivatives. doaj.orgresearchgate.net This can help in prioritizing synthetic targets and reducing the number of costly and time-consuming experiments.

Generative Models: Utilizing generative adversarial networks (GANs) and other deep learning architectures to design novel quinolinone-based molecules with specific functionalities. researchgate.net These models can learn the underlying rules of chemical space and generate new structures that have a high probability of possessing the desired attributes.

Reaction Prediction: Employing ML algorithms to predict the outcomes of chemical reactions, including identifying the most likely products and predicting reaction yields. researchgate.net This can aid in the design of efficient synthetic routes to new derivatives of this compound.

Structure-Activity Relationship (SAR) Studies: Using ML to elucidate complex SARs, providing insights into how structural modifications influence the properties of quinolinone compounds. nih.gov

The integration of AI and ML into the research workflow promises to significantly enhance the efficiency and innovative potential of chemical research. nccr-prodigy.ch

Exploration of Novel Functional Materials Based on Quinolinone Scaffolds

The unique chemical structure of the quinolinone ring system makes it an attractive building block for the development of novel functional materials. nih.gov The presence of both hydrogen bond donors and acceptors, as well as an extended π-system, allows for a wide range of intermolecular interactions and potential applications in materials science. Future research will likely focus on harnessing these properties to create new materials with tailored functionalities.

Potential areas of investigation include:

Organic Electronics: The planar structure and potential for π-π stacking make quinolinone derivatives promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Probes: The inherent fluorescence of some quinolinone derivatives can be modulated by the introduction of different functional groups, leading to the development of sensors for metal ions, anions, and other analytes.

Polymers and Dendrimers: Incorporating the this compound moiety into polymeric or dendritic architectures could lead to materials with interesting optical, electronic, or self-assembly properties.

The versatility of the quinolinone scaffold provides a rich platform for the design and synthesis of a new generation of functional organic materials.

Computational Design of Next-Generation Chemical Probes for Non-Biological Systems

Computational chemistry provides a powerful toolkit for the rational design of molecules with specific functions. nih.gov In the context of non-biological systems, this approach can be used to design chemical probes that can selectively recognize and report on the presence of specific chemical species or changes in the local environment. The quinolinone scaffold, with its tunable electronic and photophysical properties, is an excellent starting point for the design of such probes.

Future research in this area will focus on:

Host-Guest Chemistry: Using computational methods to design quinolinone-based receptors that can selectively bind to target analytes, such as metal ions or small organic molecules. This involves optimizing the size, shape, and electronic properties of the binding cavity.

Photoresponsive Materials: Designing quinolinone derivatives that undergo a change in their fluorescence or absorption properties upon binding to a target analyte. This can be achieved by modulating the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes.

Molecular Switches: Creating quinolinone-based systems that can be reversibly switched between two or more states with different properties, using external stimuli such as light or pH.

By combining the power of computational design with synthetic chemistry, it will be possible to develop highly sophisticated chemical probes for a wide range of applications in materials science, environmental monitoring, and catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-1-Methylquinolin-2(1H)-One, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves hydrogenation of nitro precursors using palladium catalysts (e.g., Pd/C) under inert atmospheres, followed by purification via flash chromatography. For example, nitro-group reduction in ethanol with H₂ gas over 48 hours yields the amino derivative, achieving ~73% purity after column chromatography . Key variables include solvent choice (ethanol for solubility), reaction time (2 days for complete conversion), and catalyst loading. Optimization studies should employ thin-layer chromatography (TLC) and NMR to monitor intermediates and adjust conditions.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (to verify amino and methyl substituents) and X-ray crystallography. For crystallography, single-crystal datasets collected at 296 K with SHELXL refinement (R-factor <0.05) resolve bond lengths and angles, as demonstrated for related quinolinone derivatives . High-resolution mass spectrometry (HRMS) or IR can further validate functional groups.

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity (>95% for research-grade material). Stability studies under varying temperatures (4°C vs. room temperature) and inert atmospheres (argon) should use accelerated degradation protocols, monitored via periodic LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic attack (e.g., amino group) or nucleophilic substitution. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets, such as enzymes or receptors, by simulating interactions with active-site residues .

Q. What strategies resolve contradictions in reported biological activity data for quinolinone derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require comparative assays under standardized conditions (e.g., MIC testing with E. coli ATCC 25922). Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., replacing methyl with ethyl groups) and evaluate potency changes via dose-response curves .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

  • Methodological Answer : UV-Vis spectroscopy in solvents like DMSO (polar aprotic) vs. chloroform (nonpolar) tracks tautomer shifts (e.g., lactam-lactim forms). pH-dependent studies (2–12) using buffer solutions reveal protonation states via absorbance changes at 300–400 nm. Data are analyzed with multivariate regression to quantify equilibrium constants .

Q. What crystallographic challenges arise when resolving hydrogen-bonding networks in this compound derivatives?

  • Methodological Answer : Low electron density for H atoms complicates hydrogen-bond mapping. Neutron diffraction or SHELXL refinement with riding H-atom models (Uiso = 1.2Ueq) improves accuracy. For example, intermolecular N–H⋯O bonds in related quinolinones were resolved with R-factors <0.09 using synchrotron data .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for amino-substituted quinolinones?

  • Methodological Answer : Discrepancies in NMR chemical shifts may stem from solvent-induced anisotropy or tautomerism. Validate assignments via 2D NMR (HSQC, HMBC) to correlate ¹H-¹³C couplings. Compare crystallographically derived bond lengths (e.g., C–N distances from X-ray data) with DFT-optimized structures to resolve ambiguities .

Q. What experimental controls are essential when studying the compound’s photophysical properties?

  • Methodological Answer : Control for oxygen quenching by degassing solutions with N₂. Use reference compounds (e.g., quinine sulfate for fluorescence quantum yield) and calibrate spectrofluorometers with standard emission wavelengths. Reproducibility requires triplicate measurements at controlled temperatures (±0.1°C) .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHRMS176.22 g/mol
Melting PointDifferential Scanning Calorimetry180–185°C (decomposes)
Solubility in DMSOGravimetric Analysis>50 mg/mL
Fluorescence λmaxSpectrofluorometry420 nm (ex: 350 nm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.